Carboxyterbinafine Methyl Ester
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Overview
Description
Carboxyterbinafine Methyl Ester is a derivative of terbinafine, a well-known antifungal drug. It is a carboxylic acid ester that exhibits potent antifungal activity against a wide range of fungi. The compound has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carboxyterbinafine Methyl Ester can be synthesized through esterification reactions. One common method involves the reaction of carboxylic acids with alcohols in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction typically requires heating to drive the formation of the ester and the removal of water produced during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Carboxyterbinafine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Hydrolysis: Produces carboxylic acid and alcohol.
Reduction: Produces alcohol.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
Carboxyterbinafine Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its antifungal properties and potential use in treating fungal infections.
Medicine: Investigated for its therapeutic potential in antifungal treatments.
Industry: Used in the production of antifungal coatings and materials.
Mechanism of Action
Comparison with Similar Compounds
Carboxyterbinafine Methyl Ester can be compared with other esters and antifungal agents:
Terbinafine: The parent compound, which also inhibits squalene monooxygenase but is not an ester.
Methyl Butanoate: A simple ester used in flavorings and fragrances.
Ethyl Acetate: Another common ester used as a solvent in various industrial applications.
This compound is unique due to its potent antifungal activity and potential therapeutic applications, distinguishing it from other simple esters.
Properties
IUPAC Name |
methyl (E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-22(2,21(24)25-4)15-8-5-9-16-23(3)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIXNIIZJVJPG-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652508 |
Source
|
Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-76-2 |
Source
|
Record name | Methyl (5E)-2,2-dimethyl-7-{methyl[(naphthalen-1-yl)methyl]amino}hept-5-en-3-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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